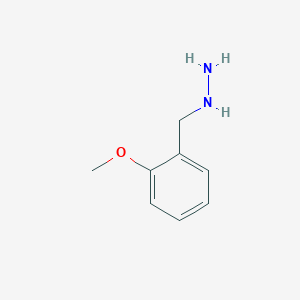![molecular formula C12H13N3 B062734 [1,1'-Biphenyl]-2,3,5-triamine CAS No. 177843-80-0](/img/structure/B62734.png)
[1,1'-Biphenyl]-2,3,5-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1'-Biphenyl]-2,3,5-triamine, also known as 2,3,5-Triaminobiphenyl (TAB), is an organic compound with the chemical formula C12H11N3. It is a derivative of biphenyl and is commonly used in scientific research for its unique properties. TAB is a versatile compound that can be synthesized using various methods, and its chemical structure allows it to interact with biological systems in a specific way. In
Mechanism Of Action
The mechanism of action of [1,1'-Biphenyl]-2,3,5-triaminenobiphenyl is based on its ability to form covalent bonds with biological molecules such as proteins and DNA. This covalent bonding can lead to changes in the structure and function of these molecules, resulting in a range of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of [1,1'-Biphenyl]-2,3,5-triaminenobiphenyl depend on its interaction with specific biological molecules. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and toxins in the liver. It has also been shown to bind to DNA and form adducts, which can lead to mutations and other genetic changes. Additionally, TAB has been shown to induce oxidative stress and inflammation in cells, which can contribute to a range of diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using [1,1'-Biphenyl]-2,3,5-triaminenobiphenyl in lab experiments is its ability to form covalent bonds with biological molecules, allowing for the study of specific interactions. It is also a relatively inexpensive compound that can be synthesized using various methods. However, one of the limitations of using TAB is its potential toxicity, which can limit its use in certain experiments. Additionally, its reactivity with biological molecules can make it difficult to control its interactions and specificity.
Future Directions
There are several future directions for the use of [1,1'-Biphenyl]-2,3,5-triaminenobiphenyl in scientific research. One direction is the development of new drugs based on its mechanism of action and interactions with biological molecules. Another direction is the investigation of its potential as a diagnostic tool for diseases such as cancer. Additionally, there is ongoing research into the development of new synthesis methods for TAB and its derivatives, which could expand its use in organic synthesis and other applications.
Conclusion
In conclusion, [1,1'-Biphenyl]-2,3,5-triaminenobiphenyl is a versatile compound that has a range of scientific research applications. Its ability to form covalent bonds with biological molecules makes it a valuable tool for studying specific interactions and mechanisms of action. While there are limitations to its use, ongoing research into its synthesis methods and potential applications suggests that it will continue to be an important compound in scientific research.
Synthesis Methods
There are several methods for synthesizing [1,1'-Biphenyl]-2,3,5-triaminenobiphenyl, including the reduction of 2,3,5-trinitro-N-phenylbenzamide, reduction of 2,3,5-trinitro-N-phenylbenzylamine, and the reduction of 2,3,5-trinitro-N-phenylbenzyl chloride. The most common method involves the reduction of 2,3,5-trinitro-N-phenylbenzamide using sodium dithionite or tin(II) chloride.
Scientific Research Applications
[1,1'-Biphenyl]-2,3,5-triaminenobiphenyl is commonly used in scientific research as a probe molecule to study the mechanism of action of enzymes and other biological systems. It is also used as a reagent in the synthesis of other compounds and as a building block in organic synthesis. TAB has been used to study the mechanism of action of enzymes such as cytochrome P450 and to investigate the binding of drugs to proteins. It has also been used in the development of new drugs and as a diagnostic tool in clinical chemistry.
properties
CAS RN |
177843-80-0 |
|---|---|
Product Name |
[1,1'-Biphenyl]-2,3,5-triamine |
Molecular Formula |
C12H13N3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
6-phenylbenzene-1,2,4-triamine |
InChI |
InChI=1S/C12H13N3/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8/h1-7H,13-15H2 |
InChI Key |
YYLDVNJVXOFNEB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)N)N)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)N)N)N |
synonyms |
[1,1-Biphenyl]-2,3,5-triamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



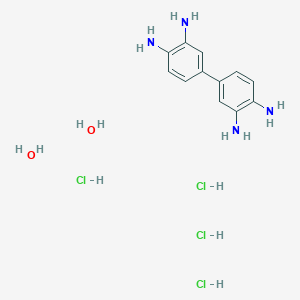
![1-(chloromethyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B62657.png)
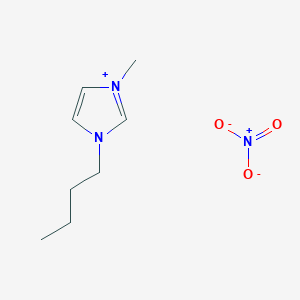

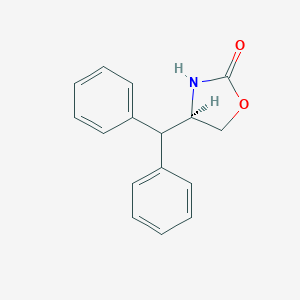



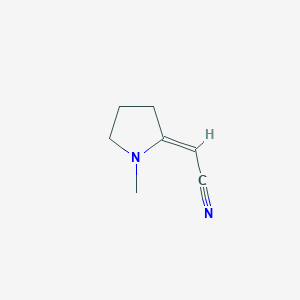
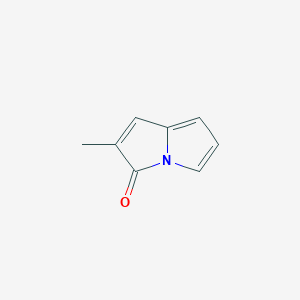
![1-Ethenylthieno[2,3-D]imidazole](/img/structure/B62679.png)
